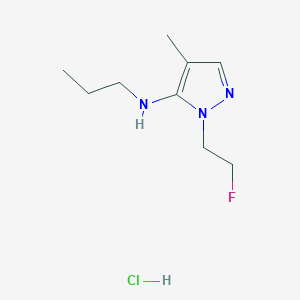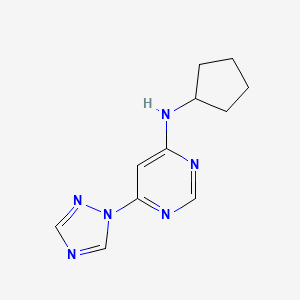![molecular formula C12H14F2N2O2 B12229916 3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12229916.png)
3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclobutane ring substituted with difluoro and carboxamide groups, and a methoxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable dienes and dienophiles.
Introduction of the difluoro groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment of the methoxypyridinyl moiety: This can be accomplished through a nucleophilic substitution reaction using a methoxypyridine derivative.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyridinyl moiety or the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers may use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the methoxypyridinyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-difluoro-2-(2-pyrrolidinylmethyl)acrylic acid: This compound shares the difluoro and pyridinyl moieties but differs in its overall structure and functional groups.
[Difluoro(pyridinyl)methyl]phosphonates: These compounds also contain difluoro and pyridinyl groups but have different functional groups attached.
Uniqueness
3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide is unique due to its specific combination of functional groups and its cyclobutane ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H14F2N2O2 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H14F2N2O2/c1-18-10-4-8(2-3-15-10)7-16-11(17)9-5-12(13,14)6-9/h2-4,9H,5-7H2,1H3,(H,16,17) |
InChI Key |
FAEJXFYBFGLIDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CNC(=O)C2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12229833.png)
![4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229836.png)
![ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12229840.png)

![5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12229849.png)
{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B12229852.png)
![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12229866.png)

![4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229880.png)
![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12229885.png)
![2-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12229887.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12229904.png)
![N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12229908.png)
